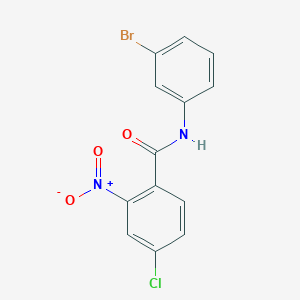![molecular formula C19H18N2O3S2 B3569862 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B3569862.png)
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide
説明
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide, also known as EBT, is a chemical compound that has been widely used in scientific research. EBT is a fluorescent probe that has been used to study protein conformational changes, enzyme activity, and protein-protein interactions. EBT has been synthesized through various methods and has been used in many scientific applications.
作用機序
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide works by binding to proteins and undergoing a conformational change that results in a change in fluorescence. This compound has a thioester group that can react with cysteine residues in proteins, resulting in a covalent bond between this compound and the protein. This covalent bond causes a change in fluorescence that can be measured. This compound has been shown to undergo a change in fluorescence upon binding to proteins such as alpha-synuclein, carbonic anhydrase, and trypsin.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects. This compound has been used in vitro and has not been tested in vivo. This compound has been shown to be non-toxic to cells and has been used in cell-based assays.
実験室実験の利点と制限
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide has several advantages for lab experiments. This compound is a fluorescent probe that can be used to study protein conformational changes, enzyme activity, and protein-protein interactions. This compound is easy to synthesize and has a high yield. This compound has been shown to be non-toxic to cells and has been used in cell-based assays. This compound has some limitations for lab experiments. This compound is a covalent probe that can irreversibly bind to proteins, which can limit its use in some experiments. This compound has a limited excitation and emission wavelength range, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide in scientific research. This compound can be used to study the conformational changes of other proteins. This compound can be used to study the activity of other enzymes. This compound can be used to study protein-protein interactions in other systems. This compound can be modified to have different excitation and emission wavelengths, which can expand its use in experiments. This compound can be modified to have different functional groups, which can expand its use in experiments. This compound can be used in vivo to study protein conformational changes, enzyme activity, and protein-protein interactions.
科学的研究の応用
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide has been widely used in scientific research as a fluorescent probe. This compound has been used to study protein conformational changes, enzyme activity, and protein-protein interactions. This compound has been used to study the conformational changes of proteins such as alpha-synuclein, amyloid beta, and prion protein. This compound has been used to study the activity of enzymes such as acetylcholinesterase, carbonic anhydrase, and trypsin. This compound has been used to study protein-protein interactions such as the interaction between tau protein and microtubules.
特性
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-phenacylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-2-24-14-8-9-15-17(10-14)26-19(21-15)25-12-18(23)20-11-16(22)13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBJHOGIUHNNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(benzyloxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3569832.png)
![N-(diphenylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3569849.png)
![N-(2-oxo-2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3569871.png)
![ethyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3569873.png)

![4-[(4-oxo-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B3569878.png)
![2-{[5-(2-furyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3569880.png)
